molecular formula C17H18F3N5O2 B2878541 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034500-32-6

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2878541
CAS RN: 2034500-32-6
M. Wt: 381.359
InChI Key: YTIFWARBWCCRMX-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Research focuses on synthesizing and understanding the structure of complexes derived from related chemical structures. For example, the synthesis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine shows the importance of intramolecular hydrogen bonding and C—H···O and N—H···O interactions, contributing to our understanding of molecular geometry and stability (Saldías et al., 2020).

Antimicrobial and Antimycobacterial Activity

  • Derivatives of nicotinic acid hydrazide, sharing a common core with the target compound, demonstrate significant antimicrobial and antimycobacterial activities. This highlights the potential for similar structures to be explored for therapeutic applications, particularly in addressing bacterial infections (R.V.Sidhaye et al., 2011).

Catalytic and Synthetic Applications

  • Complexes involving pyridine and pyrazole moieties exhibit catalytic activities, including phenoxazinone synthase activity. This suggests the potential use of similar compounds in catalytic processes, possibly in organic synthesis or biocatalysis (Jana et al., 2019).

Fluorescence Properties

  • The study of pyrone derivatives for fluorescence emission radiation opens up avenues for using structurally related compounds in materials science, particularly in the development of new fluorescent materials for sensors or imaging technologies (Mizuyama et al., 2008).

Anticancer Evaluation

  • The synthesis and evaluation of compounds for anticancer activity, such as reactions involving oxirane and nucleophiles, underline the potential of related structures in medicinal chemistry. Such studies aim at discovering novel therapeutic agents against various cancer types (Gouhar & Raafat, 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withcollagen prolyl-4-hydroxylase , which plays a crucial role in collagen synthesis.

Mode of Action

It’s suggested that similar compounds may interact with their targets through the formation of anorganosulphur radical .

Biochemical Pathways

The compound likely affects the collagen synthesis pathway , given its potential interaction with collagen prolyl-4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a critical step in collagen maturation.

Pharmacokinetics

The molecular weight of the compound is381.359 , which could influence its absorption and distribution characteristics.

Result of Action

Similar compounds have been shown to inhibitcollagen prolyl-4-hydroxylase , potentially reducing collagen synthesis .

properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-24(2)14-8-21-9-15(23-14)27-12-5-6-25(10-12)16(26)11-3-4-13(22-7-11)17(18,19)20/h3-4,7-9,12H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIFWARBWCCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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